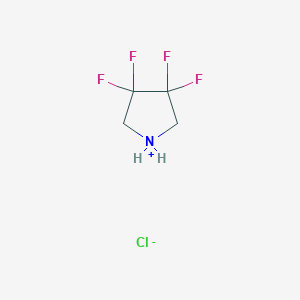

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4-tetrafluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMFLKIYHWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880173 | |

| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-13-5 | |

| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Designed for the discerning researcher and development scientist, this document moves beyond a simple data sheet to offer insights into the practical application and handling of this fluorinated heterocyclic compound.

Chemical Identity and Molecular Structure

This compound is a synthetic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine atoms.

Molecular Formula: C₄H₆ClF₄N[1][2]

Molecular Weight: 179.54 g/mol [1][2]

CAS Numbers: The compound is associated with two primary CAS numbers: 1810-13-5 and 1841-00-5.[2][3][4][5] Researchers should cross-reference these numbers when sourcing the material to ensure the correct product is obtained.

Synonyms:

-

3,3,4,4-Tetrafluoro-pyrrolidine Hydrochloride[1]

-

Pyrrolidine, 3,3,4,4-tetrafluoro-, hydrochloride[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for many biological and chemical applications.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is paramount for the effective use of this compound in experimental design and formulation.

| Property | Value | Source(s) |

| Physical State | Solid, crystalline powder | [1][6] |

| Appearance | White to off-white | [6] |

| Melting Point | 193-196 °C | [3] |

| Hygroscopicity | Hygroscopic | [6] |

Note on Melting Point: While one source provides a distinct melting range, others indicate that this data is not available.[6] This discrepancy may be due to variations in purity or the presence of residual solvent. It is recommended that users determine the melting point of their specific batch as a quality control measure.

Experimental Protocol: Melting Point Determination

A calibrated digital melting point apparatus is the standard for this measurement.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is ramped up at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.

Causality: A sharp melting range is indicative of high purity. Broad ranges can suggest the presence of impurities, which depress and broaden the melting point.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and chemical environment of the protons. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. It will show the chemical shifts and coupling constants for the fluorine atoms, confirming their presence and arrangement on the pyrrolidine ring.

-

¹³C NMR: Will show the number of unique carbon environments. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the secondary amine hydrochloride.

-

C-H stretching and bending vibrations.

-

Strong C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak for the free base (C₄H₅F₄N) would be at m/z 143.0358.

Safety and Handling

This compound is classified with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [2]

Recommended Handling Practices:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Due to its hygroscopic nature, store in a tightly sealed container in a dry environment.[6]

Solubility Profile

Experimental Protocol: Solubility Determination

Methodology:

-

A known volume of the desired solvent is added to a vial.

-

Small, accurately weighed portions of this compound are added incrementally.

-

The mixture is agitated (e.g., vortexed or sonicated) after each addition until the solid is fully dissolved.

-

The point at which no more solid dissolves represents the saturation point.

-

Solubility can be expressed in terms of mg/mL or mol/L.

References

- ChemBK. (2024, April 10). 3,3,4,4-tetrafluoropyrrolidinium chloride.

- PubChem. This compound.

- XiXisys. SAFETY DATA SHEETS.

Sources

- 1. 3,3,4,4-Tetrafluoropyrrolidine HCl | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H6ClF4N | CID 22645920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 1841-00-5 [chemicalbook.com]

- 5. This compound | 1841-00-5 [sigmaaldrich.cn]

- 6. labproinc.com [labproinc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-13-5 Name: this compound [xixisys.com]

An In-Depth Technical Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS 1810-13-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrafluoropyrrolidine hydrochloride, with the CAS registry number 1810-13-5, is a fluorinated heterocyclic amine that has garnered significant attention in medicinal chemistry. Its unique structural features, conferred by the presence of four fluorine atoms on the pyrrolidine ring, make it a valuable building block in the synthesis of novel therapeutic agents. The incorporation of fluorine can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of this compound, with a particular focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key characteristics of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1810-13-5 | [1][2][3] |

| Molecular Formula | C₄H₆ClF₄N | [1][2] |

| Molecular Weight | 179.54 g/mol | [2] |

| Appearance | White to off-white solid/powder to crystal | [1][2] |

| Melting Point | 193-196 °C | [4] |

| Purity | Typically >97% | [1] |

| InChI Key | KPTMFLKIYHWQPB-UHFFFAOYSA-N | [1][3] |

| SMILES | Cl.FC1(F)CNCC1(F)F | [3] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A patented method provides a viable route to this important building block.[5]

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3,3,4,4-Tetrafluoropyrrolidine[7]

-

Activation of the Diol: To a cooled (0 °C) solution of 2,2,3,3-tetrafluorobutanediol (1 equivalent) and pyridine (2.5 equivalents) in dichloromethane, trifluoromethanesulfonic anhydride (2.15 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C. The pyridine acts as a base to neutralize the trifluoromethanesulfonic acid byproduct formed during the reaction, driving the formation of the intermediate sulfonate ester.

-

Cyclization: The resulting intermediate is then reacted with a suitable amine source under heat to facilitate the nucleophilic substitution and subsequent cyclization to form the 3,3,4,4-tetrafluoropyrrolidine ring.

-

Salt Formation: The free base of 3,3,4,4-tetrafluoropyrrolidine is then treated with hydrochloric acid to yield the hydrochloride salt.

Purification

Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical and should be determined based on the solubility profile of the compound and its impurities.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons and the amine proton of the pyrrolidine ring. The coupling patterns and chemical shifts will be influenced by the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It will provide information about the chemical environment of the fluorine atoms. The expected chemical shift for fluorine atoms in similar environments can be found in literature databases.[6][7]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Application in Drug Discovery: Synthesis of DPP-IV Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.

Mechanism of Action of Fluorinated Pyrrolidine-Based DPP-IV Inhibitors

The fluorinated pyrrolidine moiety of the inhibitor is designed to mimic the proline residue of the natural substrates of DPP-IV, allowing it to bind to the S1 subsite of the enzyme's active site. The fluorine atoms can enhance binding affinity and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Caption: Binding of a fluorinated pyrrolidine inhibitor to the DPP-IV active site.

Experimental Protocol: N-Acylation for DPP-IV Inhibitor Synthesis

The synthesis of DPP-IV inhibitors from this compound typically involves an N-acylation reaction to couple the pyrrolidine ring with a carboxylic acid containing the desired side chain. A general procedure for N-acylation using a mixed anhydride method is outlined below.[8]

-

Activation of Carboxylic Acid: The carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C. A base such as triethylamine or N-methylmorpholine (1.2 equivalents) is added, followed by the dropwise addition of a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), to form the mixed anhydride.

-

Coupling Reaction: A solution of 3,3,4,4-tetrafluoropyrrolidine (as the free base, 1 equivalent) in an anhydrous aprotic solvent is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure N-acylated product.[8]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. If in eyes, rinse cautiously with water for several minutes.[3]

It is recommended to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the field of drug discovery. Its unique properties, conferred by the tetrafluorinated pyrrolidine ring, have made it a key component in the development of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes. A thorough understanding of its chemical characteristics, synthesis, and reactivity is essential for its effective utilization in the design and development of new therapeutic agents.

References

- Enamine. (2016, June 10).

- Klipkov, A. A., Sorochinsky, A. E., & Tarasenko, K. V. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2(70)), 33-40. [Link]

- Patsnap. (n.d.). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds.

- ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N,N-Diallylamines.

- Wang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3539. [Link]

- PubMed Central (PMC). (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Journal of the American Chemical Society. (n.d.).

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine.

- Google Patents. (n.d.). EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.

- University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Google Patents. (n.d.). US20120283448A1 - Method for producing 3,4-disubstituted pyrrolidine derivative and production intermediate thereof.

- PubChem. (n.d.). This compound.

- Oriental Journal of Chemistry. (n.d.).

- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.

- Regulations.gov. (n.d.). US Patent No. 8829195.

- Royal Society of Chemistry. (n.d.). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione.

- PubMed Central (PMC). (n.d.). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

Sources

- 1. 3,3,4,4-Tetrafluoropyrrolidine HCl | CymitQuimica [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C4H6ClF4N | CID 22645920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1810-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Eureka | Patsnap [eureka.patsnap.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a field-proven, logical framework for structural confirmation, grounded in the principles of modern analytical chemistry.

Foundational Analysis: The Initial Dossier

Before embarking on an exhaustive spectroscopic analysis, a foundational understanding of the target molecule is paramount. This compound is identified by its chemical formula, C₄H₆ClF₄N, and a molecular weight of approximately 179.54 g/mol . As the hydrochloride salt of 3,3,4,4-tetrafluoropyrrolidine, the structure is anticipated to consist of a five-membered pyrrolidinium ring heavily substituted with fluorine atoms. This initial information is crucial for formulating a targeted analytical strategy and for the eventual confirmation of the proposed structure.

The Spectroscopic Blueprint: A Multi-Technique Approach

The elucidation of a novel chemical entity, particularly one containing challenging structural motifs like a tetra-substituted fluorinated ring, necessitates a multi-pronged spectroscopic approach. No single technique can provide the requisite level of confidence. This guide will detail a synergistic workflow integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

The causality behind this multi-technique choice lies in the complementary nature of the data obtained:

-

High-Resolution Mass Spectrometry (HRMS) will provide the exact mass and elemental composition, offering the first piece of high-confidence evidence for the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy will identify key functional groups, confirming the presence of the secondary amine hydrochloride and the aliphatic C-H and C-F bonds.

-

Multinuclear NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) will provide the detailed atomic-level connectivity and spatial relationships necessary to piece together the complete molecular puzzle.

dot graph "elucidation_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} Workflow for Structure Elucidation

High-Resolution Mass Spectrometry: Confirming the Elemental Composition

Principle & Experimental Rationale: High-resolution mass spectrometry is the cornerstone of initial structural validation, providing an extremely accurate mass measurement that allows for the unambiguous determination of the elemental formula. For this compound, we would expect to observe the protonated molecule of the free base, [C₄H₅F₄N + H]⁺, in the positive ion mode.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for this class of compounds.

-

Data Acquisition: Data is acquired over a mass range that includes the expected molecular ion.

Expected Data & Interpretation:

| Parameter | Expected Value |

| Molecular Formula | C₄H₅F₄N |

| Calculated Exact Mass of Free Base | 143.0358 |

| Observed Ion (M+H)⁺ | ~144.0436 |

The observation of a molecular ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated free base, within a narrow mass error tolerance (typically < 5 ppm), provides strong evidence for the proposed elemental composition.

Fragmentation Analysis: While the primary goal of HRMS is to determine the exact mass, analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable structural clues. For the pyrrolidine ring, a characteristic fragmentation pathway involves the loss of small neutral molecules.

Infrared Spectroscopy: Identifying Key Functional Groups

Principle & Experimental Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For this compound, the key features to identify are the N-H stretches of the secondary ammonium salt, C-H stretches of the methylene groups, and the C-F stretches.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A standard benchtop FTIR spectrometer is sufficient.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~2700-3000 | N-H Stretch | Broad absorption characteristic of a secondary ammonium salt.[1][2] |

| ~2900-3000 | C-H Stretch | Aliphatic methylene groups.[3] |

| ~1600 | N-H Bend | Bending vibration of the secondary ammonium group.[1][2] |

| ~1100-1300 | C-F Stretch | Strong absorptions indicative of carbon-fluorine bonds. |

The presence of a broad absorption in the N-H stretching region is a hallmark of the hydrochloride salt, confirming the protonation of the nitrogen atom. The strong C-F stretching bands will be a dominant feature of the spectrum.

Multinuclear NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information for structure elucidation, allowing for the mapping of the carbon skeleton and the placement of protons and other heteroatoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.

Solvent Selection: The choice of NMR solvent is critical for hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the observation of the N-H proton.[4][5]

One-Dimensional NMR

¹H NMR Spectroscopy:

Principle & Experimental Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad Singlet | 2H | N-H₂⁺ |

| ~3.5-4.0 | Triplet | 4H | -CH₂- |

Interpretation: Due to the symmetry of the molecule, only one signal is expected for the four methylene protons. The downfield chemical shift is due to the deshielding effect of the adjacent nitrogen and fluorine atoms. The signal will likely appear as a triplet due to coupling with the adjacent fluorine atoms. The broad singlet in the downfield region is characteristic of the two exchangeable protons on the positively charged nitrogen.

¹³C NMR Spectroscopy:

Principle & Experimental Rationale: ¹³C NMR provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity (in ¹H-coupled) | Assignment |

| ~120-130 | Triplet of triplets | -CF₂- |

| ~50-60 | Triplet | -CH₂- |

Interpretation: Two distinct carbon signals are expected. The carbon atoms bonded to fluorine will appear significantly downfield and will be split into a triplet by the two directly attached fluorine atoms and further split by the adjacent methylene protons. The methylene carbons will also be shifted downfield due to the adjacent nitrogen and will appear as a triplet due to coupling with the adjacent protons.

¹⁹F NMR Spectroscopy:

Principle & Experimental Rationale: ¹⁹F NMR is a powerful tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides information about the chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Triplet | -CF₂- |

Interpretation: A single signal is expected for the four equivalent fluorine atoms. This signal will be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift is in the expected range for aliphatic C-F bonds.[6]

Two-Dimensional NMR

To definitively connect the different nuclei and confirm the proposed structure, 2D NMR experiments are indispensable.

dot graph "two_d_nmr_logic" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} 2D NMR Correlation Logic

COSY (Correlation Spectroscopy):

Principle & Experimental Rationale: COSY identifies protons that are coupled to each other (typically through 2-3 bonds). In this case, it will confirm the connectivity within the methylene groups, although with a single proton environment, this will be straightforward.

Expected Correlations: No cross-peaks are expected as there is only one proton environment.

HSQC (Heteronuclear Single Quantum Coherence):

Principle & Experimental Rationale: HSQC correlates protons directly to the carbons they are attached to. This is a crucial experiment for assigning the carbon signals.

Expected Correlations:

-

A cross-peak between the proton signal at ~3.5-4.0 ppm and the carbon signal at ~50-60 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation):

Principle & Experimental Rationale: HMBC shows correlations between protons and carbons over two to three bonds. This experiment is vital for confirming the connectivity of the entire carbon skeleton, especially in the presence of quaternary carbons.

Expected Correlations:

-

A correlation from the methylene protons (~3.5-4.0 ppm) to the fluorinated carbon (~120-130 ppm), confirming the -CH₂-CF₂- connectivity.

-

A correlation from the methylene protons (~3.5-4.0 ppm) to the other methylene carbon (~50-60 ppm), confirming the -CH₂-CH₂- connectivity.

Final Structure Confirmation

The culmination of the data from HRMS, FTIR, and the suite of NMR experiments provides an irrefutable body of evidence for the structure of this compound. The elemental composition is confirmed by HRMS. The presence of the key functional groups is established by FTIR. The precise arrangement of atoms and their connectivity is definitively mapped by the 1D and 2D NMR data. The synergistic interpretation of these datasets allows for the unambiguous elucidation of the molecular architecture, providing a self-validating system where each piece of data corroborates the others.

References

- Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15.

- UCLA Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines.

- Jackson, G. (2020).

- NIST. Pyrrolidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.

- Sigma-Aldrich. NMR Solvents.

- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1443.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- NMRDB.org.

- ChemDraw. ChemDraw tutorial 4 - Prediction of NMR.

- Oxford Instruments.

- Central European Institute of Technology.

- ESA-IPB.

- ResearchGate.

- RSC Publishing.

- Sigma-Aldrich.

- ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.

- Canadian Science Publishing. The Infrared Spectra of Secondary Amines and Their Salts. [Link]

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

- ResearchGate.

- ESA-IPB.

- West Virginia University.

- YouTube. ChemDraw tutorial 4 - Prediction of NMR. [Link]

- YouTube. NMRdb for predicting NMR spectra. [Link]

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

- NMRDB.org.

- Oxford Instruments.

- CEITEC.

- RSC Publishing.

- UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

- PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. [Link]

- ResearchGate. Main MS fragmentation (m/z)

- RSC Publishing.

- NIST. Pyrrolidine. [Link]

- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

- ResearchGate. ¹H‐¹⁵N HMBC and NOE correlations in 2D NMR spectra of compounds 6 f and 5 i.. [Link]

- NIST. Pyrrolidine Mass Spectrum. [Link]

- ResearchGate. Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). [Link]

- NP-MRD. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). [Link]

- OpenStax. 24.10 Spectroscopy of Amines. [Link]

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

- European Union. ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. [Link]

- Chemaxon. NMR Predictor. [Link]

- PubChem. This compound. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

Spectroscopic Characterization of 3,3,4,4-Tetrafluoropyrrolidine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrafluoropyrrolidine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the pyrrolidine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the spectroscopic properties of this building block is crucial for its proper identification, quality control, and the structural elucidation of its derivatives.

This technical guide provides a detailed overview of the expected spectroscopic data for 3,3,4,4-Tetrafluoropyrrolidine HCl, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide synthesizes expected spectral characteristics based on fundamental principles and data from analogous fluorinated pyrrolidines.[1][2] The protocols and interpretations provided herein are designed to serve as a valuable resource for researchers working with this and structurally related compounds.

Molecular Structure and Key Features

The structure of 3,3,4,4-Tetrafluoropyrrolidine HCl presents several key features that dictate its spectroscopic behavior. The presence of two geminal difluoro groups on the pyrrolidine ring creates a highly symmetric environment around the C3-C4 bond. The protonated amine in the hydrochloride salt form will also have a distinct spectroscopic signature.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,3,4,4-Tetrafluoropyrrolidine HCl, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of fluorinated pyrrolidines is as follows:[2][3]

-

Sample Preparation: Dissolve 5-10 mg of 3,3,4,4-Tetrafluoropyrrolidine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for the N-H protons.[3] DMSO-d₆ is often preferred for amine salts as it allows for the observation of the exchangeable N-H protons.

-

Instrumentation: Data acquisition is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width is typically set to 12-16 ppm.

-

16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is commonly used to simplify the spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Proton decoupling can be used to simplify the spectrum, although proton-coupled spectra are valuable for observing H-F couplings.

-

A wide spectral width (e.g., up to 250 ppm) is necessary.[3]

-

Caption: General experimental workflow for NMR analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₂ (H-2, H-5) | 3.5 - 4.0 | Triplet (t) | These protons are chemically equivalent and are adjacent to the CF₂ groups, leading to coupling with the fluorine atoms. |

| N⁺H₂ | 9.0 - 11.0 | Broad singlet (br s) | The chemical shift of these exchangeable protons is highly dependent on the solvent and concentration. In D₂O, this signal will disappear. |

The coupling of the methylene protons (H-2, H-5) with the adjacent fluorine atoms (³JHF) is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic shifts and C-F couplings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₂ (C-2, C-5) | 45 - 55 | Triplet (t) | The carbon signal is split into a triplet by coupling with the two adjacent fluorine atoms (²JCF). |

| CF₂ (C-3, C-4) | 110 - 125 | Triplet (t) | This signal will appear as a triplet due to the one-bond coupling to the two directly attached fluorine atoms (¹JCF). |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance due to the equivalence of all four fluorine atoms.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CF₂ (F-3, F-4) | -110 to -120 | Triplet (t) | The fluorine signal is split into a triplet by coupling with the two adjacent protons on the neighboring methylene groups (³JFH). The chemical shift is referenced to CFCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like 3,3,4,4-Tetrafluoropyrrolidine HCl, the Attenuated Total Reflectance (ATR) method is highly convenient.[2]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added for a high-quality spectrum.[2]

Expected IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N⁺-H Stretch | 2400 - 2800 | Broad, Strong | Characteristic broad absorption for an amine hydrochloride salt.[2] |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching vibrations. |

| N-H Bend | 1500 - 1600 | Medium | Bending vibration of the N⁺H₂ group. |

| C-F Stretch | 1000 - 1200 | Strong | Strong absorptions due to the highly polar C-F bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar, pre-ionized compound.[2]

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.[2]

-

Ionization: ESI in positive ion mode will be used to observe the protonated molecule of the free base [M+H]⁺.[2]

-

Data Acquisition: A full scan mass spectrum is acquired over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and any fragments.

Expected Mass Spectrum

The mass spectrum will show the molecular ion of the free base, 3,3,4,4-Tetrafluoropyrrolidine. The hydrochloride salt itself is not typically observed.

| Ion | Expected m/z | Notes |

| [M+H]⁺ (of free base C₄H₅F₄N) | 144.04 | The molecular ion of the free base protonated. The exact mass will be a key identifier. |

| [M+H - HF]⁺ | 124.03 | A common fragmentation pathway for fluorinated compounds is the loss of hydrogen fluoride. |

| Other Fragments | Various | Further fragmentation of the pyrrolidine ring can occur, leading to smaller charged fragments. |

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive framework for the characterization of 3,3,4,4-Tetrafluoropyrrolidine HCl. While based on expected values from analogous structures and fundamental principles, this information serves as a robust starting point for researchers in verifying the identity and purity of this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignments and advancing research in medicinal chemistry and drug development.

References

- O'Hagan, D. et al. (2014). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, [Link].

Sources

A Comprehensive Technical Guide to the Solubility of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a drug candidate is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream success, influencing everything from formulation and bioavailability to toxicological assessment. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a fluorinated pyrrolidine derivative, represents a class of compounds gaining significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution. This guide offers an in-depth exploration of the solubility of this compound in a range of common organic solvents, providing both foundational knowledge and practical methodologies for its assessment. As a hydrochloride salt, its solubility is expected to be significantly influenced by the polarity of the solvent and its ability to solvate the charged species.[1][2]

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1810-13-5 | [4] |

| Molecular Formula | C4H6ClF4N | [5] |

| Molecular Weight | 179.54 g/mol | |

| Physical Form | White to off-white solid/crystal | [5] |

| Structure | [3] |

The presence of the highly electronegative fluorine atoms is anticipated to create strong dipole moments within the molecule, influencing its interaction with polar solvents.[6]

Thermodynamic Solubility of this compound in Organic Solvents

The following table presents representative thermodynamic solubility data for this compound in a selection of organic solvents at ambient temperature. This data is illustrative and intended to provide a framework for understanding the compound's general solubility profile. Actual experimental values may vary.

| Solvent | Dielectric Constant (approx.) | Polarity | Solubility (mg/mL) | Solubility (M) |

| Methanol | 32.7 | Polar Protic | 150 | 0.835 |

| Ethanol | 24.5 | Polar Protic | 75 | 0.418 |

| Isopropanol | 19.9 | Polar Protic | 20 | 0.111 |

| Acetonitrile | 37.5 | Polar Aprotic | 15 | 0.084 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 200 | 1.114 |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 120 | 0.668 |

| Dichloromethane (DCM) | 9.1 | Nonpolar | <1 | <0.006 |

| Toluene | 2.4 | Nonpolar | <0.1 | <0.0006 |

| Hexane | 1.9 | Nonpolar | <0.1 | <0.0006 |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The equilibration time should be determined empirically.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze both the filtered supernatant (appropriately diluted if necessary) and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

Caption: Experimental workflow for thermodynamic solubility determination.

Interpretation of Results and Causality

The solubility of this compound is dictated by the interplay of its molecular structure and the properties of the solvent, a concept often summarized by the principle "like dissolves like".[2][11] As a hydrochloride salt, the compound exists in an ionic form, which favors interactions with polar solvents capable of solvating the charged pyrrolidinium cation and the chloride anion.

-

High Solubility in Polar Protic Solvents: The high solubility in solvents like methanol and ethanol can be attributed to their ability to form hydrogen bonds and effectively solvate both the cation and the anion.

-

High Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF are highly polar and can effectively solvate the cation, leading to high solubility.

-

Low Solubility in Nonpolar Solvents: In nonpolar solvents like dichloromethane, toluene, and hexane, the energy required to break the crystal lattice of the ionic salt is not compensated by favorable solute-solvent interactions, resulting in very low solubility.

The presence of fluorine atoms can also influence solubility. While highly fluorinated compounds can be both hydrophobic and lipophobic, the overall polarity of the molecule and its salt form are the dominant factors in this case.[12]

Caption: Relationship between solvent polarity and solubility.

Kinetic Solubility: A High-Throughput Approach

For early-stage drug discovery, where compound availability is often limited, kinetic solubility provides a valuable high-throughput alternative to thermodynamic solubility.[13][14][15] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[10][16] While not a measure of true equilibrium, it offers a rapid assessment of a compound's solubility characteristics.

Conclusion

The solubility of this compound is a key parameter for its successful application in research and drug development. This guide has provided a comprehensive overview of its solubility in organic solvents, grounded in the principles of molecular interactions. The detailed experimental protocol for thermodynamic solubility determination offers a robust framework for obtaining reliable data. By understanding the interplay between the compound's structure and solvent properties, researchers can make informed decisions regarding formulation, experimental design, and the advancement of this promising fluorinated molecule in the drug discovery pipeline.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011-07-01)

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Shake-Flask Solubility Assay. Enamine.

- This compound. PubChem.

- The factors that influence solubility in perfluoroalkane solvents.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04)

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- How do fluorinated amines interact with organic solvents? - Blog.

- 3,3,4,4-Tetrafluoropyrrolidine HCl. CymitQuimica.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024-02-15)

- This compound, 100MG - T2342-100MG. Lab Pro Inc.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Determining the Solubility of Cyclohexane-PEG1-Br in DMSO: A Technical Guide. Benchchem.

- 3,3,4,4-tetrafluoropyrrolidinium chloride. ChemBK. (2024-04-10)

- This compound AldrichCPR. Sigma-Aldrich.

- The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates.

- This compound. FINETECH INDUSTRY LIMITED.

- This compound. Sigma-Aldrich.

- This compound. ChemicalBook. (2022-08-26)

- 3,3,4,4-Tetrafluoropyrrolidine. PubChem.

- Aqueous solubilization of highly fluorinated molecules by semifluorin

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange. (2021-03-20)

- Hydrogen chloride. Wikipedia.

- Solubility of KF in four organic solvents and thermodynamic dissolution functions. Semantic Scholar.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora. (2021-04-26)

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023-01-29)

- How Does Solvent Polarity Impact Compound Solubility? YouTube. (2025-12-17)

- Solvent Miscibility Table. Sigma-Aldrich.

- This compound. Alfa Chemistry.

Sources

- 1. Hydrogen chloride - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. This compound | C4H6ClF4N | CID 22645920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3,3,4,4-Tetrafluoropyrrolidine HCl | CymitQuimica [cymitquimica.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Technical Guide

Introduction: The Strategic Value of Fluorinated Pyrrolidines

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties.[1] The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, serves as a versatile building block.[2] When heavily fluorinated, as in the case of 3,3,4,4-Tetrafluoropyrrolidine, the resulting structure offers a unique combination of conformational rigidity, altered basicity, and enhanced metabolic stability. These attributes make it a highly sought-after component for creating novel therapeutics with improved pharmacokinetic profiles.

This guide provides an in-depth examination of a robust and logical synthetic pathway to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, designed for researchers and process chemists. The narrative emphasizes not just the procedural steps, but the critical thinking behind reagent selection and reaction design, reflecting a field-proven approach to complex target synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the free base, 3,3,4,4-Tetrafluoropyrrolidine (II). The most direct approach to constructing this saturated heterocycle is through the complete reduction of a corresponding cyclic imide. This leads us to the key intermediate, 3,3,4,4-Tetrafluorosuccinimide (III). This imide can, in turn, be conceptually derived from a commercially available or readily synthesized precursor, Tetrafluorosuccinic acid (IV), through a classical cyclization-condensation with an ammonia source. This multi-step, linear approach is advantageous as it builds upon fundamental and well-understood organic transformations.

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of 3,3,4,4-Tetrafluorosuccinimide (III)

Expertise & Experience: The Rationale

The synthesis of a cyclic imide from its corresponding dicarboxylic acid is a classic transformation. The challenge lies in driving the reaction to completion. A common laboratory method involves the reaction with urea or ammonia. [3]We select ammonium carbonate as it serves as a convenient, solid source of ammonia upon heating, simplifying the reaction setup. The reaction proceeds via the formation of a diammonium salt intermediate, which upon further heating, undergoes dehydration and cyclization to form the stable five-membered imide ring. Thermal energy is critical to drive off the water molecules formed during the condensation, thereby pushing the equilibrium towards the product.

Experimental Protocol

-

Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, combine Tetrafluorosuccinic acid (IV) (1 equiv.) and ammonium carbonate (2.5 equiv.).

-

Reaction: Heat the solid mixture gently using a heating mantle. The mixture will begin to liquefy and evolve gas (CO₂ and NH₃).

-

Cyclization/Dehydration: Increase the temperature to 150-180 °C. Water will begin to distill from the reaction mixture. Continue heating for 2-3 hours or until water evolution ceases.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., toluene or water) to yield pure 3,3,4,4-Tetrafluorosuccinimide (III) as a crystalline solid.

Part 2: Reduction of 3,3,4,4-Tetrafluorosuccinimide (III) to 3,3,4,4-Tetrafluoropyrrolidine (II)

Expertise & Experience: Causality Behind Reagent Selection

The reduction of an imide to a cyclic amine is a demanding transformation that requires a potent reducing agent. The two carbonyl groups are relatively unreactive due to the delocalization of the nitrogen lone pair.

-

Lithium Aluminum Hydride (LiAlH₄): We have selected LiAlH₄ as the primary reagent for this key step. It is a powerful, unhindered source of hydride (H⁻) capable of reducing the robust amide-like carbonyls of the succinimide. [4][5]The strong electron-withdrawing effect of the four fluorine atoms further deactivates the carbonyl groups towards nucleophilic attack, necessitating a highly reactive reducing agent like LiAlH₄ over milder alternatives. [6]* Borane Complexes (e.g., BH₃·THF): As a noteworthy alternative, borane complexes are also highly effective for the reduction of amides and imides. [2][7]They often provide cleaner reactions with simpler workups compared to LiAlH₄ and represent a valuable option for process optimization. [8][9]The mechanism involves coordination of the Lewis acidic boron to the carbonyl oxygen, followed by intramolecular hydride delivery.

The proposed mechanism for the LiAlH₄ reduction involves a stepwise process. The first hydride attacks one carbonyl group, forming a hemiaminal intermediate. Subsequent coordination and elimination steps, driven by the formation of strong Al-O bonds, remove the oxygen atoms. A second and third hydride addition to the resulting iminium-type intermediates complete the reduction to the pyrrolidine ring.

Sources

- 1. [Reduction of cyclic imides. I. Reduction of alpha-methyl- and alpha,alpha-dimethyl-succinimide by sodium borohydride and synthesis of 3-diphenylmethylene-1,1,2,4,4-pentamethylpyrrolidinium iodide from its reduction product] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 3. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Experimental analysis of the catalytic cycle of the borane-promoted imine reduction with hydrosilanes: spectroscopic detection of unexpected intermediates and a refined mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, provides a versatile, three-dimensional framework for exploring pharmacophore space.[3] This guide delves into the synergistic potential of combining these two elements, providing an in-depth technical analysis of the applications of fluorinated pyrrolidines in drug discovery. We will explore how the unique stereoelectronic properties of fluorine can be harnessed to control the conformation of the pyrrolidine ring, modulate basicity (pKa), enhance metabolic stability, and ultimately improve ligand-receptor interactions. Through detailed protocols, data-driven examples, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage fluorinated pyrrolidines for the design of next-generation therapeutics.

The Power of Fluorine: More Than a Simple Hydrogen Mimic

Fluorine's role in drug design extends far beyond its traditional consideration as a simple bioisostere for hydrogen.[4] Its high electronegativity, second only to neon, and the strength of the carbon-fluorine (C-F) bond introduce profound electronic and conformational changes within a molecule.[1][5] These alterations can be strategically employed to:

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of nearby amines, a critical parameter for controlling a drug's ionization state, solubility, and potential for off-target effects like hERG channel inhibition.[3][6]

-

Enhance Metabolic Stability: The high bond dissociation energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8][9] Replacing a metabolically labile C-H bond with a C-F bond is a well-established strategy to prolong a drug's half-life.[7][8]

-

Control Conformation: Fluorine's stereoelectronic effects, particularly the gauche effect, can enforce specific puckering conformations in cyclic systems like pyrrolidine, pre-organizing the molecule for optimal binding to its biological target.[10][11][12][13]

-

Improve Binding Affinity: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to enhanced binding affinity.[14]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is a key structural component in a vast array of natural products and synthetic drugs.[3][15] Its prevalence stems from several advantageous features:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine ring provide a three-dimensional scaffold that can effectively present substituents into the surrounding pharmacophore space.[3]

-

Chirality: The pyrrolidine ring can contain multiple stereocenters, allowing for fine-tuned, stereospecific interactions with chiral biological targets.

-

Favorable Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. Its basicity can be modulated to achieve desired solubility and permeability profiles.[3]

The combination of fluorine's unique properties with the versatile pyrrolidine scaffold creates a powerful toolkit for medicinal chemists to address common challenges in drug discovery.

Conformational Control: The Impact of Fluorination on Pyrrolidine Ring Pucker

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily described as "envelope" and "twist" forms. For substituted pyrrolidines, such as the amino acid proline, these puckers are often simplified to two major conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The introduction of a fluorine atom at the C3 or C4 position can strongly bias this equilibrium.[10][11][12][13]

This conformational control is primarily driven by stereoelectronic effects, including the gauche effect, which describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche conformation.[10][16] For example, in 4-fluoroprolines, the diastereomer (2S, 4R)-4-fluoroproline ((4R)-FPro) preferentially adopts a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline ((4S)-FPro) favors a Cγ-endo pucker.[13] This "pre-organization" of the pyrrolidine ring can lock the molecule into a bioactive conformation, leading to a significant improvement in binding affinity and selectivity.[11][12][13]

Diagram: Influence of Fluorine Stereochemistry on Pyrrolidine Ring Pucker

Caption: Stereochemistry of fluorine at C4 dictates the preferred ring pucker of the pyrrolidine.

Modulating Basicity (pKa) for Optimal Drug Properties

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. High basicity can lead to undesirable characteristics such as lysosomal trapping, hERG channel inhibition, and poor membrane permeability. Fluorination provides a predictable and effective strategy for attenuating the pKa of the pyrrolidine nitrogen.

The strong inductive effect of the fluorine atom withdraws electron density from the ring, making the nitrogen lone pair less available for protonation.[6] The magnitude of this pKa depression is dependent on the position and number of fluorine atoms. Placing a fluorine atom at the β- or γ-position to the nitrogen can result in a significant pKa shift of 1.1 to 3.3 units.[6] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can be crucial for optimizing its pharmacokinetic profile and reducing off-target toxicities.[6][17]

| Compound Series | Non-fluorinated pKa (Pyrrolidine) | Fluorinated pKa (Pyrrolidine) | ΔpKa | Reference |

| PDE9 Inhibitors | 8.5 - 9.0 | 6.5 - 7.9 | 1.1 - 2.0 | [6] |

| Aliphatic Amines (General) | ~11.2 | ~9.5 (β-fluoro) | ~1.7 | [17] |

Table 1: Impact of Fluorination on the pKa of the Pyrrolidine Nitrogen.

Enhancing Metabolic Stability

Blocking sites of metabolic oxidation is one of the most common applications of fluorine in drug design.[1][7][8] The high strength of the C-F bond makes it significantly less susceptible to cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[9] By strategically placing a fluorine atom at a known or suspected "metabolic soft spot" on the pyrrolidine ring or an attached substituent, medicinal chemists can improve a compound's metabolic stability, leading to:

-

Increased half-life and exposure

-

Reduced metabolic clearance

-

Improved oral bioavailability[4]

However, it is crucial to consider the potential for metabolic activation of fluorinated compounds, which in some cases can lead to the formation of reactive metabolites.[9][18] A thorough understanding of the metabolic pathways of a given scaffold is essential to avoid such liabilities.

Synthesis of Fluorinated Pyrrolidines: Key Methodologies

The synthesis of enantiomerically pure fluorinated pyrrolidines is a critical aspect of their application in drug discovery. Several robust methods have been developed, broadly categorized into two approaches: fluorination of a pre-existing pyrrolidine scaffold or cyclization of a fluorinated acyclic precursor.[19][20]

Experimental Protocol: Stereoselective Synthesis of (R)-3-Fluoropyrrolidine

This protocol is adapted from a scalable process developed for the synthesis of a key intermediate for the drug candidate Mosperafenib.[21]

Objective: To synthesize (R)-3-Fluoropyrrolidine hydrochloride in high purity and enantiomeric excess.

Workflow:

-

Starting Material: (S)-1-Boc-3-hydroxypyrrolidine.

-

Mesylation: The hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane (DCM).

-

Nucleophilic Fluorination (SN2): The mesylate is displaced with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), in a polar aprotic solvent (e.g., DMF, DMSO). This step proceeds with inversion of stereochemistry.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl) in a solvent like isopropanol or dioxane, to yield the desired (R)-3-Fluoropyrrolidine hydrochloride salt.

-

Purification: The final product is purified by recrystallization to achieve high chemical and chiral purity.[21]

Diagram: Synthetic Workflow for (R)-3-Fluoropyrrolidine

Caption: A common synthetic route to enantiopure 3-fluoropyrrolidine via SN2 displacement.

Case Studies in Drug Discovery

The strategic application of fluorinated pyrrolidines has been instrumental in the development of several drug candidates across various therapeutic areas.

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: In the development of treatments for type 2 diabetes, fluorinated pyrrolidine amides have been explored as potent DPP-4 inhibitors.[22][23][24] The introduction of fluorine at the 3- or 4-positions of the pyrrolidine ring can influence the conformation of the molecule, leading to improved binding at the enzyme's active site.[25]

-

Antiparasitic Agents: (S)-(+)-3-Fluoropyrrolidine hydrochloride has been used as a key building block for the synthesis of novel agents targeting Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively.[23][24]

-

CNS Drug Candidates: The ability of fluorine to modulate pKa is particularly valuable in the design of drugs targeting the central nervous system (CNS). By reducing the basicity of the pyrrolidine nitrogen, it is possible to decrease P-glycoprotein (Pgp)-mediated efflux from the brain, thereby improving brain penetration and exposure.[6][26] A study on PDE9 inhibitors demonstrated that fluorination of the pyrrolidine ring significantly lowered Pgp-efflux ratios, moving them into a more acceptable range for CNS candidates.[6]

Conclusion and Future Outlook

Fluorinated pyrrolidines represent a powerful and versatile structural motif in modern drug discovery. The ability to precisely control conformation, modulate basicity, and enhance metabolic stability through the strategic placement of fluorine atoms provides medicinal chemists with a robust toolkit for optimizing lead compounds. As synthetic methodologies for creating complex fluorinated building blocks continue to advance, we can expect to see an even wider application of these privileged scaffolds in the design of highly selective, potent, and safe therapeutics. The continued exploration of novel fluorinated pyrrolidine derivatives, guided by a deep understanding of the principles outlined in this guide, will undoubtedly contribute to the development of the next generation of innovative medicines.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Berger, R., et al. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein & Peptide Letters, 18(11), 1107-1114.

- Peters, D., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), 673-678.

- Holmgren, R. A., et al. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein & Peptide Letters, 18(11), 1107–1114.

- Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate.

- Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(49), 6717–6727.

- Al-Maharik, N. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1757-1763.

- Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.

- Han, J.-B., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3501.

- Frings, M., et al. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry–A European Journal.

- ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.

- Zhou, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.

- Iwamura, T. (2019). Process development of fluorinated-pyrrolidin analogue. Chem-Station.

- Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022).

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 331-333.

- ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- Ali, S., & Zhou, J. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). European Journal of Medicinal Chemistry, 258, 115476.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Williamson, C., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(8), 1690-1694.

- Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.

- WIPO Patentscope. (2025). NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE.

- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available upon request.

- Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Carreño, M. C., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 28(1), 385.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T.

- Kim, D., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.

- Singh, R. P., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 20(21), 2684-2704.

- ResearchGate. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Available upon request.

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Zefirov, N. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

- Zhou, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941–945.

- I.K. Press. (2024). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International.